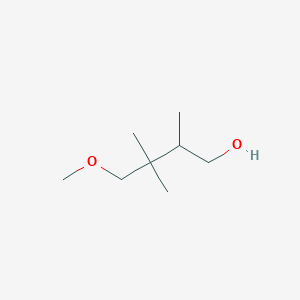

4-Methoxy-2,3,3-trimethylbutan-1-ol

Description

4-Methoxy-2,3,3-trimethylbutan-1-ol is a branched-chain alcohol featuring a methoxy group at the 4-position and three methyl substituents at the 2,3,3-positions of the butanol backbone. Such compounds are typically used as solvents, intermediates in organic synthesis, or chiral building blocks in pharmaceuticals due to their stereochemical complexity .

Properties

IUPAC Name |

4-methoxy-2,3,3-trimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMWDALDSHCCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,3-trimethylbutan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of this compound with a suitable alkyl halide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Aldehydes, ketones

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted derivatives

Scientific Research Applications

4-Methoxy-2,3,3-trimethylbutan-1-ol has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the butanol backbone play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Methoxy-2,3,3-trimethylbutan-1-ol with key analogs from the evidence:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₉H₂₀O₂ | -OH (primary alcohol), -OCH₃ | Branched chain with 3 methyl groups |

| 3-Methoxy-3-methylbutanol | 56539-66-3 | C₆H₁₄O₂ | -OH (secondary alcohol), -OCH₃ | Methyl and methoxy groups on C3 |

| 3-Methylbutan-1-ol (isoamyl alcohol) | 123-51-3 | C₅H₁₂O | -OH (primary alcohol) | Linear chain with single methyl branch |

| (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-ol | 172900-70-8 | C₂₀H₃₂O₄ | -OH, -OCH₃, aromatic ring | Aromatic substitution and extended ether |

| 3-Amino-4-methoxy-3-methylbutan-1-ol | 1376105-62-2 | C₆H₁₅NO₂ | -OH, -OCH₃, -NH₂ | Amino group introduces basicity |

Key Observations :

- Branching and Steric Effects : The target compound’s three methyl groups (vs. one or two in analogs) likely increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to simpler alcohols like 3-methylbutan-1-ol .

- Methoxy Group Position: The 4-methoxy group may enhance solubility in polar solvents compared to 3-methoxy-3-methylbutanol, where the methoxy group is closer to the hydroxyl .

- Amino vs.

Physicochemical Properties

- Boiling Points: 3-Methoxy-3-methylbutanol (CAS 56539-66-3): 174°C . 3-Methylbutan-1-ol (CAS 123-51-3): 132°C . this compound: Expected higher than 174°C due to increased molecular weight and branching.

- Density: 3-Methoxy-3-methylbutanol has a density of 0.911 g/cm³ , suggesting similar values for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.